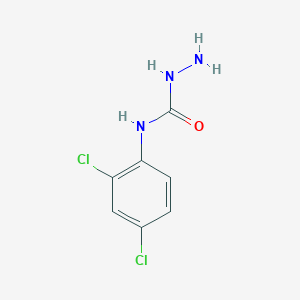

N-(2,4-dichlorophenyl)hydrazinecarboxamide

Descripción general

Descripción

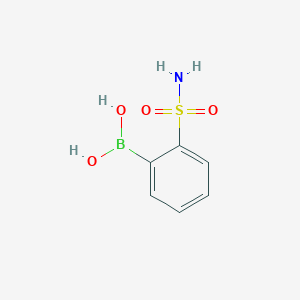

“N-(2,4-dichlorophenyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C7H7Cl2N3O . Its average mass is 220.056 Da and its monoisotopic mass is 218.996613 Da .

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, was reported in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran resulted in 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis . The conformational behavior of the compound is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Physical And Chemical Properties Analysis

“N-(2,4-dichlorophenyl)hydrazinecarboxamide” has a molecular formula of C7H7Cl2N3O, an average mass of 220.056 Da, and a monoisotopic mass of 218.996613 Da .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-(2,4-dichlorophenyl)hydrazinecarboxamide: derivatives have been synthesized and evaluated for their potential anticonvulsant activities. These compounds have been tested using the PTZ-induced seizures model in mice. The aim is to determine their affinity to GABAergic biotargets and estimate their anticonvulsant efficacy . Although the synthesized substances did not show significant anticonvulsant activity, this research provides a foundation for further modifications and testing of related compounds.

Herbicide Development

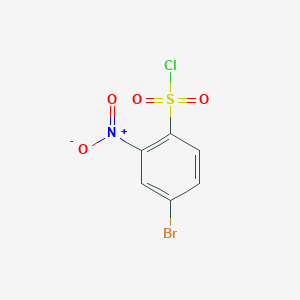

The compound has been used as an intermediate in the synthesis of the herbicide Sulfentrazone . This herbicide is effective against a variety of weeds and is particularly useful for combating sulfonylurea-resistant weeds . The nitration process of related compounds has been optimized in a microreactor system, which has implications for the efficient production of Sulfentrazone.

Molecular Docking Studies

Molecular docking studies have been performed on derivatives of N-(2,4-dichlorophenyl)hydrazinecarboxamide to predict their activity in vivo. These studies involve calculating the binding energy of the compounds to GABA receptor and enzyme active sites, which is crucial for understanding their potential as anticonvulsant agents .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the alkylation reactions to produce various derivatives. These derivatives are then tested for their biological activities, showcasing the compound’s versatility in synthetic chemistry .

Pharmacological Research

In pharmacological research, N-(2,4-dichlorophenyl)hydrazinecarboxamide and its derivatives are being explored for their potential therapeutic applications. This includes investigating their pharmacokinetics, metabolism, and possible side effects to ensure safety and efficacy .

Chemical Kinetics

The compound has been involved in studies related to chemical kinetics, particularly in the context of its nitration process. Understanding the kinetics helps in optimizing reaction conditions to improve yields and reduce waste in industrial applications .

Computational Chemistry

Computational methods, including molecular docking and prediction models, are used to study the compound’s interactions with biological targets. This aids in the rational design of new derivatives with improved biological activities .

Environmental Chemistry

As an intermediate in herbicide production, the environmental impact of N-(2,4-dichlorophenyl)hydrazinecarboxamide is also a subject of study. Research in this field focuses on its degradation, persistence in the environment, and potential effects on non-target organisms .

Propiedades

IUPAC Name |

1-amino-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRODDZHYZHAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618251 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)hydrazinecarboxamide | |

CAS RN |

732223-04-0 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of this compound?

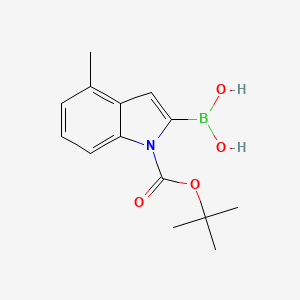

A1: Determining the crystal structure of (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide provides valuable information about its three-dimensional conformation and molecular packing. [] This knowledge is crucial for understanding the compound's potential interactions with biological targets and can guide further research into its properties and potential applications.

Q2: What is the molecular formula and weight of the compound discussed in the study?

A2: The molecular formula of the compound is C19H16BrCl2N5O. [] While the paper doesn't explicitly state the molecular weight, it can be calculated based on the formula and standard atomic weights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)